molecular formula C22H22FN3O4S2 B6554339 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide CAS No. 1040634-83-0

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B6554339
CAS No.: 1040634-83-0
M. Wt: 475.6 g/mol
InChI Key: MSUXILUAIOVPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonylated piperazine moiety at the 3-position of the thiophene core. Its structural complexity positions it within a class of compounds explored for therapeutic applications, including antifungal, CNS modulation, or enzyme inhibition .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S2/c1-30-17-8-6-16(7-9-17)24-22(27)21-20(10-15-31-21)32(28,29)26-13-11-25(12-14-26)19-5-3-2-4-18(19)23/h2-10,15H,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXILUAIOVPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid and then introduce the piperazine and phenyl groups through a series of reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactions might involve the use of continuous flow reactors or other advanced techniques to maintain precise control over temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions might use reagents like bromine or iodine, while nucleophilic substitutions could involve alkyl halides or amines.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied to understand its effects on various biological systems.

  • Medicine: : It may have therapeutic potential, particularly in the treatment of diseases related to inflammation or pain.

  • Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets. The presence of the piperazine and phenyl groups suggests that it may bind to receptors or enzymes, modulating their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Thiophene-2-carboxamide 3-sulfonyl-piperazine (2-fluorophenyl), N-(4-methoxyphenyl) Hypothesized antifungal/CNS activity -
N-(2-Fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) Thiophene-2-carboxamide 4-pyrazolyl, N-(2-fluorophenyl) EC50 = 28.9 μmol/L vs. F. graminearum
3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 3-sulfonamide (4-chlorophenyl), N-(trimethyl-pyrrolidinylphenyl) Undisclosed; structural analog
MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one) Thiophene-thioether Piperazine (4-CF3-phenyl), thioether linkage Synthetic intermediate; receptor binding?

Key Observations :

  • Thiophene Core : The target compound’s thiophene-2-carboxamide core is shared with antifungal agents like 7j (), which showed EC50 values against Fusarium graminearum. Substitution at the 3-position (sulfonyl-piperazine vs. pyrazolyl in 7j ) may influence target specificity or potency.
  • Sulfonyl vs. Sulfonamide : The sulfonyl-piperazine group in the target compound contrasts with sulfonamide derivatives (e.g., ), which may alter metabolic stability or solubility.

Piperazine-Based Modifications

Compound Name Piperazine Substituent Linked Functional Group Activity/Notes Reference
Target Compound 4-(2-Fluorophenyl) Sulfonyl (-SO2-) Potential 5-HT7 receptor interaction?
D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) 4-(2-Fluorophenyl) Carbonyl (-CO-) NMR data reported; structural analog
N-[3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl]-N-(4-methoxyphenyl)propanesulfonamide 4-(2-Fluorophenyl) Propanesulfonamide Serotonergic 5HT7 receptor ligand

Key Observations :

  • 2-Fluorophenyl on Piperazine : The 2-fluorophenyl group is recurrent in compounds targeting neurological receptors (e.g., 5HT7 in ), suggesting the target compound may share affinity for similar pathways.
  • Linker Chemistry : The sulfonyl (-SO2-) linker in the target compound vs. carbonyl (-CO-) in D10 () could impact electronic properties and binding kinetics.

Methoxyphenyl Substituent Variations

Compound Name Methoxyphenyl Position Functional Role Activity/Notes Reference
Target Compound N-(4-Methoxyphenyl) Carboxamide Electron-donating group; enhances solubility -
N-(4-Methoxypyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide 4-Methoxypyridin-2-yl Carboximidamide Synthetic intermediate; undisclosed activity
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene 4-Methoxyphenyl Benzo[b]thiophene substituent Structural analog; no activity data

Key Observations :

  • The 4-methoxyphenyl group is a common pharmacophore in antifungal and CNS-active compounds, likely improving membrane permeability due to its lipophilic yet polar nature.

Research Findings and Implications

Antifungal Potential

  • Compounds like 7j () demonstrate that thiophene-2-carboxamides with aryl substituents exhibit antifungal activity. The target compound’s sulfonyl-piperazine group may enhance binding to succinate dehydrogenase (SDH), a target for SDH inhibitors (SDHIs), though direct data are lacking .

Biological Activity

The compound 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide , identified by its CAS number 1040634-59-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN3O3S2C_{22}H_{22}FN_{3}O_{3}S_{2}, with a molecular weight of 459.6 g/mol. The structure includes a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Research suggests that the compound may exert its biological effects through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to increase the expression of p53 and activate caspase-3 in MCF-7 breast cancer cells, leading to programmed cell death .
  • Antimicrobial Activity : Preliminary evaluations have suggested that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases which are implicated in tumor growth and metastasis .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Cell Line / Organism IC50 (µM) Mechanism
Apoptosis InductionMCF-710.38p53 activation, caspase-3 cleavage
AntibacterialStaphylococcus aureus15.625Inhibition of protein synthesis
Carbonic Anhydrase InhibitionhCA IX0.089Enzyme inhibition

Case Studies

  • Cancer Research : In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased levels of apoptotic markers such as cleaved PARP and caspase-3 . This suggests potential use as an anticancer agent.
  • Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, revealing promising results against MRSA and E. coli with minimum inhibitory concentrations (MIC) ranging from 15 to 125 µM . These findings highlight the compound's potential as an antibiotic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.